1-(3,4-Dihydro-2-naphthyl)pyrrolidine
Description
Contextualizing the Pyrrolidine (B122466) and Dihydronaphthalene Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The pyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous motif in medicinal chemistry and natural products. chemistrysteps.com It is a core component of numerous alkaloids and is present in many FDA-approved drugs. nih.gov The significance of the pyrrolidine ring is enhanced by its three-dimensional, non-planar structure, which allows for effective exploration of pharmacophore space. researchgate.net This sp³-hybridized scaffold can contain up to four stereogenic centers, offering a high degree of stereochemical diversity. nih.gov In organic synthesis, pyrrolidine and its derivatives are widely employed as organocatalysts, chiral auxiliaries, and ligands for transition metals. nih.govnih.gov
The dihydronaphthalene scaffold is also a crucial structural unit found in various natural products and bioactive substances. organic-chemistry.org As a key synthetic intermediate, it provides access to a wide range of more complex structures, such as aryltetralins and arylnaphthalenes. organic-chemistry.org The development of efficient methods to construct the dihydronaphthalene framework is an active area of research, with techniques including various cyclization reactions. organic-chemistry.org This scaffold is a component of compounds investigated for potential therapeutic applications, including anticancer agents. nih.gov
Overview of Early Synthetic Endeavors for Pyrrolidine Derivatives
The synthesis of the pyrrolidine ring has been a long-standing focus of organic chemists. Early and classical methods often relied on cyclization reactions. One of the most fundamental approaches is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which directly constructs the five-membered ring. nih.govbeilstein-journals.org Other foundational strategies include intramolecular cyclizations of functionalized acyclic precursors, such as bishomoallylamines or 4-chloroalkylamines.
Over the years, synthetic methodologies have evolved to become more efficient and versatile. beilstein-journals.org Modern approaches include multicomponent reactions (MCRs), which allow for the construction of complex pyrrolidine derivatives in a single step from simple starting materials. chemistrysteps.comorganicchemistrytutor.com Metal-catalyzed reactions, such as ring-closing metathesis and various hydroamination or carboamination processes, have also become powerful tools for pyrrolidine synthesis. beilstein-journals.org These advanced methods offer greater control over stereochemistry and functional group tolerance, expanding the accessibility of diverse pyrrolidine structures for research and development. beilstein-journals.orgwikipedia.org
Significance of the 1-(3,4-Dihydro-2-naphthyl)pyrrolidine Core in Chemical Research
The primary significance of this compound lies in its role as a specific and highly useful enamine intermediate. Enamines are nitrogen analogs of enols and serve as powerful nucleophiles in carbon-carbon bond-forming reactions. chemistrysteps.com this compound is typically synthesized from the reaction of 2-tetralone (B1666913), a cyclic ketone, with the secondary amine pyrrolidine.
This compound is a classic substrate in the Stork enamine alkylation reaction, a method developed by Gilbert Stork. libretexts.org This reaction involves the alkylation or acylation of ketones and aldehydes via their enamine derivatives. chemistrysteps.comlibretexts.org The use of an enamine like this compound offers significant advantages over traditional enolate chemistry, such as proceeding under milder, neutral conditions and minimizing common side reactions like polyalkylation. chemistrysteps.com
The reaction sequence involves three key steps:
Formation of the enamine: 2-Tetralone reacts with pyrrolidine to form this compound.
Alkylation or Acylation: The enamine acts as a nucleophile, attacking an electrophile such as an alkyl halide or an α,β-unsaturated carbonyl compound (in a Michael addition). libretexts.org This forms a new carbon-carbon bond at the α-position of the original ketone, resulting in an iminium salt intermediate. chemistrysteps.comwikipedia.org
Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the final α-substituted tetralone. libretexts.org
Through this process, this compound serves as a crucial tool for the regioselective functionalization of 2-tetralone, enabling the synthesis of a variety of more complex molecules built upon the tetralone framework.
Chemical Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 21403-95-2 |
| Molecular Formula | C₁₄H₁₇N |
| Molecular Weight | 199.29 g/mol organic-chemistry.org |
| Melting Point | 82-84 °C organic-chemistry.org |
| Appearance | Solid |
| InChI Key | YWYAUYAEQBYZFN-UHFFFAOYSA-N organic-chemistry.org |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Tetralone |
| Pyrrolidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dihydronaphthalen-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-6,11H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAUYAEQBYZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175675 | |
| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21403-95-2 | |
| Record name | 1-(3,4-Dihydro-2-naphthalenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21403-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydro-2-naphthyl)pyrrolidine | |
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| Record name | 1-(3,4-dihydro-2-naphthyl)pyrrolidine | |
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Synthetic Strategies and Methodologies for 1 3,4 Dihydro 2 Naphthyl Pyrrolidine and Its Analogs
Established Synthetic Pathways to the 1-(3,4-Dihydro-2-naphthyl)pyrrolidine Scaffold
The construction of the specific this compound framework can be achieved through direct and established chemical reactions, primarily involving the coupling of appropriate naphthalene (B1677914) and pyrrolidine (B122466) precursors or the formation of the pyrrolidine ring onto a pre-existing dihydronaphthalene structure.
Condensation Reactions Involving Pyrrolidine and Naphthalene Precursors
The most direct and widely utilized method for the synthesis of this compound is the acid-catalyzed condensation reaction between 2-tetralone (B1666913) and pyrrolidine. sigmaaldrich.comnih.gov This reaction is a classic example of enamine formation, where the ketone (2-tetralone) reacts with a secondary amine (pyrrolidine) to form the corresponding enamine, this compound.
The process typically involves refluxing the two reactants in a suitable solvent, such as benzene (B151609) or toluene, with a catalytic amount of an acid catalyst like p-toluenesulfonic acid. A Dean-Stark apparatus is often employed to remove the water formed during the reaction, which drives the equilibrium towards the formation of the enamine product. The resulting compound is a stable enamine due to the conjugation of the nitrogen lone pair with the double bond and the adjacent aromatic ring.
Table 1: Synthesis of this compound via Condensation
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
|---|---|---|---|---|
| 2-Tetralone | Pyrrolidine | p-Toluenesulfonic acid | Reflux in Toluene, water removal | This compound |
Formation of the Pyrrolidine Ring from Diverse Precursors
An alternative to the direct condensation approach is the construction of the pyrrolidine ring onto a dihydronaphthalene core. This involves starting with a dihydronaphthalene molecule functionalized with a chain that can be cyclized to form the five-membered nitrogen heterocycle. Several general methods for pyrrolidine synthesis can be adapted for this purpose. organic-chemistry.orgnih.gov
One such strategy is the intramolecular cyclization of an appropriately substituted dihydronaphthalene. For instance, a dihydronaphthalene derivative bearing a 4-aminobutyl group at the 2-position could undergo intramolecular cyclization. More commonly, a dihydronaphthalene precursor with leaving groups at the 1 and 4 positions of a butyl chain can be reacted with a primary amine. organic-chemistry.org Reductive amination of a 1,4-dicarbonyl compound attached to the naphthalene ring with ammonia (B1221849) or a primary amine is another viable route. mdpi.comstackexchange.com For example, the cyclization of a 1,4-amino alcohol under acidic or basic conditions can also yield the pyrrolidine ring. mdpi.com These methods offer versatility in introducing substituents onto the pyrrolidine ring by choosing appropriately substituted precursors. A related synthesis of spiro[tetralin-2,2'-pyrrolidine] derivatives has been achieved through the reductive cyclization of a Michael adduct, showcasing another pathway to link the two ring systems. nih.gov
Advanced and Asymmetric Synthetic Approaches to Pyrrolidine Derivatives
The pyrrolidine ring is a ubiquitous feature in many chiral molecules. nih.govnih.gov Consequently, advanced synthetic methods, particularly those that control stereochemistry, are of paramount importance. Asymmetric 1,3-dipolar cycloaddition reactions have emerged as a powerful tool for the enantioselective construction of highly functionalized pyrrolidines. rsc.orgnih.govresearchgate.net
Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Construction
The [3+2] cycloaddition between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene) is one of the most efficient methods for synthesizing the pyrrolidine core, as it can create multiple stereocenters in a single, atom-economical step. acs.orgnih.gov
Azomethine ylides are versatile intermediates that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or via the thermolysis of specific aziridines. nih.gov These ylides readily react with electron-deficient alkenes, which act as dipolarophiles, to yield highly substituted pyrrolidines. nih.gov
The scope of this reaction is broad, with a wide variety of dipolarophiles being successfully employed. These include α,β-unsaturated ketones, maleimides, dimethyl fumarate, and phenyl vinyl sulfone. acs.orgacs.orgunife.it The regioselectivity and diastereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the azomethine ylide and the dipolarophile. researchgate.net For example, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has expanded the range of accessible ylides, including unstabilized variants, for subsequent cycloaddition reactions. unife.it
Table 2: Examples of Dipolarophiles in Azomethine Ylide [3+2] Cycloadditions
| Azomethine Ylide Precursor | Dipolarophile | Product Type |
|---|---|---|
| N-benzylideneglycine methyl ester | 2-Cyclopentenone | Bicyclic Pyrrolidine |
| Tertiary Amide/Lactam (via Ir-catalysis) | N-phenyl maleimide | Substituted Pyrrolidine |
| Tertiary Amide/Lactam (via Ir-catalysis) | Dimethyl Fumarate | Substituted Pyrrolidine |
| Glycine Iminoesters | β-Fluoromethyl β,β-disubstituted enones | Pyrrolidine with Quaternary Stereocenters |
To achieve enantioselectivity in 1,3-dipolar cycloadditions, chiral metal-ligand complexes are widely used as catalysts. nih.govnih.gov These catalysts coordinate to one of the reactants, creating a chiral environment that directs the approach of the second reactant, thereby favoring the formation of one enantiomer over the other.
Copper(I) and silver(I) complexes have proven to be particularly effective. acs.orgacs.org Chiral ligands such as Fesulphos, in combination with Cu(I) catalysts, have been shown to provide high levels of enantioselectivity (up to 95% ee) and good diastereoselectivity in the reaction between azomethine ylides and α,β-unsaturated ketones. acs.org The choice of metal, ligand, base, and solvent can be optimized to maximize both yield and stereocontrol. acs.orgacs.org An unprecedented level of control was achieved in a ligand-controlled regiodivergent Cu(I)-catalyzed cycloaddition, where the selection of the chiral ligand dictated which of two possible regioisomeric pyrrolidine products was formed, both with excellent enantioselectivity (≥92% ee). acs.org Other successful systems involve the use of chiral pyrrolidine-based ligands themselves, which can coordinate to metals like gold or be used in organocatalysis. researchgate.netlookchem.comnih.gov
Table 3: Performance of Selected Chiral Catalyst Systems in Asymmetric [3+2] Cycloadditions
| Metal/Ligand System | Ylide Precursor | Dipolarophile | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Cu(I) / Fesulphos | N-benzylideneglycine methyl ester | 2-Cyclopentenone | 70% (endo) | 90:10 (endo/exo) | 94% (endo) | acs.org |
| Cu(I) / Ligand L1 | α-substituted iminoester | β-fluoromethyl β,β-disubstituted enone | 88% | >20:1 | >99% | acs.org |
| Cu(I) / Ligand L2 | α-substituted iminoester | β-fluoromethyl β,β-disubstituted enone | 87% | >20:1 | 92% | acs.org |
| Cu(I) / Chiral Ligand | Azomethine Ylide | 1,1-gem-difluorostyrene | up to 96% | >20:1 | up to 97% | nih.gov |
Regio- and Stereocontrol Mechanisms in [3+2] Cycloadditions
The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a powerful and atom-economical method for constructing the pyrrolidine ring system, capable of generating up to four stereocenters in a single step. mappingignorance.orgacs.orgnih.gov The control over regioselectivity (the orientation of the dipole and dipolarophile) and stereoselectivity (the 3D arrangement of atoms) is governed by the electronic and steric properties of the reactants and the catalyst employed.
Regiocontrol: The regioselectivity of the [3+2] cycloaddition is primarily dictated by the Frontier Molecular Orbitals (FMOs) of the azomethine ylide (the 1,3-dipole) and the dipolarophile. In the context of synthesizing a dihydronaphthyl-pyrrolidine structure, the enamine this compound would act as the electron-rich dipolarophile. The reaction is typically a forward-electron-demand process, controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. However, stabilized azomethine ylides can react with electron-deficient alkenes, and in some cases, the regioselectivity can be contrary to initial predictions, necessitating rigorous structural analysis. nih.gov Computational studies help in understanding how electronic effects within the dipolarophile can direct the regiochemical outcome. mappingignorance.org
Stereocontrol: Diastereoselectivity and enantioselectivity are critical for synthesizing biologically active molecules. Several strategies are employed to control the stereochemical outcome:
Chiral Dipolarophiles or Dipoles: The use of chiral information on either the dipolarophile or the azomethine ylide precursor can effectively induce diastereoselectivity. ua.es For instance, chiral N-tert-butanesulfinyl groups on 1-azadienes have been shown to direct the diastereoselective synthesis of highly substituted pyrrolidines. acs.org The sulfinyl group can induce a specific absolute configuration in the final product. acs.org
Catalytic Asymmetric Cycloadditions: The use of chiral metal catalysts, often based on silver or copper, in conjunction with chiral ligands can generate pyrrolidines with high enantiomeric excess. mappingignorance.orgorganic-chemistry.org These catalytic systems create a chiral environment that favors one stereochemical pathway over others. rsc.org Stereodivergent approaches, which allow access to different stereoisomers from the same set of starting materials by simply changing the catalyst or conditions, are particularly powerful. organic-chemistry.orgrsc.org
Substrate Control: The substituents on both the azomethine ylide and the dipolarophile play a crucial role. For example, in reactions involving azomethine ylides and maleimides, a high degree of regio- and stereoselectivity can be achieved, leading to bispirooxindole derivatives in excellent yields. researchgate.net
The table below summarizes factors influencing selectivity in [3+2] cycloadditions for pyrrolidine synthesis.
| Controlling Factor | Mechanism | Typical Outcome | Reference |
|---|---|---|---|
| Frontier Molecular Orbitals (FMO) | Governs the interaction energy between the dipole and dipolarophile, favoring the orientation with the smallest HOMO-LUMO gap. | Predicts the most likely regioisomer (e.g., ortho/meta). | nih.gov |
| Chiral Auxiliaries | A chiral group attached to a reactant (e.g., N-tert-butanesulfinyl imines) sterically blocks one face of the molecule, directing the approach of the other reactant. | High diastereoselectivity. | acs.orgua.es |
| Metal Catalysis (e.g., Ag, Cu) with Chiral Ligands | The metal-ligand complex creates a chiral pocket, leading to an energetically favored transition state for one enantiomer. | High enantioselectivity (high ee). | mappingignorance.orgorganic-chemistry.org |
| Lewis Acids | Can coordinate to the reactants, altering their electronic properties and sometimes reversing the stereoselectivity compared to the uncatalyzed reaction. | Promotion of cycloadduct formation and potential switch in diastereoselectivity. | ua.es |
Palladium-Catalyzed Reactions for Naphthyl-Pyrrolidine Bond Formation
The Buchwald-Hartwig amination stands as a premier method for the formation of carbon-nitrogen bonds, particularly for coupling amines with aryl halides or pseudohalides (like triflates). wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is highly versatile and has largely superseded harsher classical methods. wikipedia.orgatlanchimpharma.com It is the most direct and efficient strategy for creating the naphthyl-pyrrolidine bond in the target molecule.
The general catalytic cycle involves three key steps: wikipedia.orgyoutube.com
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (e.g., 2-bromo-3,4-dihydronaphthalene), inserting into the carbon-halogen bond to form a Pd(II) species.
Ligand Exchange/Amine Coordination: The amine (pyrrolidine) coordinates to the Pd(II) complex, and in the presence of a base, deprotonation occurs to form a palladium amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The success of the reaction heavily depends on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are crucial for enhancing catalyst stability and promoting the key steps of the cycle, especially the reductive elimination. youtube.comacsgcipr.org The development of successive "generations" of catalyst systems has expanded the reaction's scope to include a vast array of amines and aryl partners under milder conditions. wikipedia.org
| Component | Role | Examples | Reference |
|---|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ | libretexts.org |
| Ligand | Stabilizes the catalyst, enhances reactivity, and facilitates oxidative addition and reductive elimination. | Bulky phosphines (XPhos, SPhos), bidentate phosphines (BINAP, DPEPhos). | wikipedia.orgyoutube.com |
| Base | Deprotonates the amine to facilitate its coordination to the palladium center. | Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, Cs₂CO₃. | libretexts.orgatlanchimpharma.com |
| Aryl/Vinyl Partner | The electrophilic component providing the aryl or vinyl group. | Aryl halides (Br, Cl), triflates (OTf), or tosylates (OTs). | wikipedia.orgacsgcipr.org |
Ring-Closing Metathesis in Pyrrolidine Ring Synthesis
Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic structures, including nitrogen heterocycles like pyrrolidine. wikipedia.org Popularized by the work of Grubbs, Schrock, and Chauvin, RCM utilizes metal-alkylidene catalysts (typically based on ruthenium or molybdenum) to form a new double bond within a molecule from two existing terminal alkenes, releasing ethylene (B1197577) gas as a byproduct. wikipedia.org
To synthesize a pyrrolidine ring via RCM, the typical starting material is an N-protected diallylamine (B93489) derivative. acs.org In the context of the target structure, this would involve a precursor where a diallylamino group is attached to the dihydronaphthalene scaffold. The intramolecular metathesis reaction then forges the five-membered ring.
A significant challenge in the RCM of diallylamines is the potential for the basic nitrogen atom to coordinate to and deactivate the metal catalyst. acs.org To circumvent this, several strategies are used:
Nitrogen Protection: The amine is often converted to a less basic derivative, such as an amide, carbamate, or sulfonamide, prior to the metathesis reaction.
Protonation/Lewis Acids: The basicity of the nitrogen can be masked by protonation with an acid or by the addition of a Lewis acid. acs.org
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, are generally more robust and tolerant of functional groups, including basic amines, compared to first-generation catalysts. acs.orgdrughunter.com
The reaction is driven to completion by the irreversible loss of volatile ethylene, making it thermodynamically favorable. drughunter.com
Stereoselective Synthesis of Functionalized Pyrrolidine Derivatives
Creating pyrrolidine derivatives with specific stereochemistry is essential for many applications. Beyond the cycloaddition methods previously discussed, several other powerful strategies exist for the stereoselective synthesis of functionalized pyrrolidines. mdpi.com
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. Proline and 4-hydroxyproline (B1632879) are common starting points for introducing a pre-existing, stereochemically defined pyrrolidine ring into a target molecule. mdpi.com Other natural products, such as carbohydrates like D-mannitol, can also serve as precursors for the enantiodivergent synthesis of various trans-2,5-dialkylpyrrolidines. acs.orgnih.gov
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Pyrrolidine-based auxiliaries themselves are frequently used to control diastereoselective reactions due to the rigidity of the pyrrolidine scaffold. scispace.comscilit.com For synthesizing the pyrrolidine ring itself, auxiliaries like (R)-phenylglycinol can be used, where diastereoselective additions of Grignard reagents are key steps. acs.orgnih.gov
Asymmetric Reduction and Cyclization: Acyclic precursors can be transformed into chiral pyrrolidines through stereoselective reactions. For example, the asymmetric reduction of a 1,4-diketone using biocatalysts (like baker's yeast) or chiral borane (B79455) reagents can produce a chiral diol with high enantioselectivity. acs.org This diol can then be converted into a pyrrolidine via sequential nucleophilic displacements. acs.orgnih.gov Another method involves the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines, where the choice of reducing agent can effectively control the diastereoselectivity to produce either epimer of a 2-substituted pyrrolidine.
Functionalization and Derivatization of the this compound Core
Once the core structure of this compound is formed, it can be further modified to introduce a wide range of substituents. As an enamine, the molecule possesses distinct nucleophilic character that is central to its reactivity.
Introduction of Substituents via Specific Chemical Transformations
The enamine functionality of this compound makes it highly reactive toward electrophiles. The nitrogen atom's lone pair of electrons is delocalized into the double bond, creating a high electron density on the α-carbon (the C-1 position of the naphthalene ring system), making it a potent nucleophile. makingmolecules.com
This reactivity is famously exploited in the Stork enamine synthesis , which allows for the α-alkylation and α-acylation of ketones via their enamine derivatives. mychemblog.com The reaction of this compound with an electrophile (E+) leads to the formation of an iminium salt. Subsequent hydrolysis of this iminium salt cleaves the enamine and restores the ketone, now bearing a new substituent at the α-position. libretexts.org
Common electrophiles used for this transformation include:
Alkyl Halides: Reactive halides like allyl, benzyl, and methyl halides are effective for alkylation.
Acyl Halides: These are used to introduce acyl groups, leading to the formation of β-dicarbonyl compounds after hydrolysis.
Michael Acceptors: Enamines can undergo conjugate addition to α,β-unsaturated carbonyl compounds. makingmolecules.com
Pyrrolidine Alkylation Strategies
The alkylation of this compound, which is the enamine of 2-tetralone, is a classic example of the Stork enamine reaction. This strategy provides a mild and efficient method for monoalkylation of the ketone at the α-carbon.
The process involves two main steps:
Alkylation: The enamine reacts with an alkyl halide (e.g., methyl iodide). The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide in an SN2 reaction. This forms a C-alkylated iminium salt. A competing side reaction is N-alkylation, but C-alkylation is generally favored, especially with enamines derived from pyrrolidine due to steric factors. mdma.ch
Hydrolysis: The resulting iminium salt is treated with aqueous acid to hydrolyze it back to the carbonyl compound, yielding the α-alkylated 2-tetralone. libretexts.org
Sustainable and Green Chemical Methodologies in Pyrrolidine Synthesis
The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Green chemistry principles, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly being applied to the synthesis of valuable chemical entities, including the pyrrolidine scaffold. This section explores two prominent green chemical methodologies, Microwave-Assisted Organic Synthesis (MAOS) and biocatalysis, as they apply to the formation of the pyrrolidine ring, with relevance to the synthesis of this compound and its analogs.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govarkat-usa.org The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in rapid and uniform heating, which can significantly enhance reaction rates. nih.gov This technique aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. researchgate.net
The synthesis of enamines, such as this compound, from a ketone and a secondary amine is a classic condensation reaction that can be effectively promoted by microwave irradiation. The Stork enamine reaction provides the fundamental basis for this transformation, where an enamine acts as a nucleophilic intermediate for carbon-carbon bond formation. wikipedia.orgcambridge.orglibretexts.org
While specific literature on the MAOS of this compound is not abundant, studies on the microwave-assisted synthesis of related enaminones from cyclic ketones offer valuable insights. For instance, the reaction of cyclic ketones like 1,3-cyclohexanedione (B196179) with various amines under microwave irradiation has been shown to proceed efficiently without the need for a solvent or catalyst. researchgate.net These reactions demonstrate the feasibility of using MAOS to drive the condensation between a cyclic ketone precursor and a secondary amine to form the enamine linkage.
In a relevant study, the microwave-assisted synthesis of various enaminones was carried out using different amines and β-dicarbonyl compounds. The reactions were performed under solvent-free conditions, highlighting the green credentials of this approach. researchgate.net The data below summarizes typical results for the synthesis of enaminones from 1,3-cyclohexanedione, which serves as a model for the reactivity of cyclic ketones in MAOS.
| Amine | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Benzylamine | 3-(Benzylamino)cyclohex-2-en-1-one | 8 | 85 |
| Aniline | 3-Anilinocyclohex-2-en-1-one | 10 | 90 |
| p-Toluidine | 3-(p-Toluidino)cyclohex-2-en-1-one | 7 | 92 |
Data sourced from a study on solvent-free microwave-assisted synthesis of enaminones. researchgate.net
The application of MAOS to the synthesis of pyrrolidine-fused heterocycles has also been demonstrated. For example, the microwave-assisted synthesis of 1-(Pyrrolidin-1-yl)-2-tosylethan-1-one from pyrrolidine and 2-tosylacetyl chloride showcases the rapid formation of a pyrrolidine-containing amide under microwave conditions, achieving a high yield in a significantly reduced reaction time. mdpi.com
| Reactants | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Pyrrolidine, 2-Tosylacetyl chloride | 1-(Pyrrolidin-1-yl)-2-tosylethan-1-one | 5 | 85 |
Data from a study on the microwave-assisted synthesis of acetamide (B32628) derivatives. mdpi.com
These examples underscore the potential of MAOS as a sustainable and efficient method for the synthesis of pyrrolidine derivatives, including analogs of this compound. The significant reduction in reaction times and the ability to perform these reactions under solvent-free conditions make MAOS an attractive green alternative to conventional synthetic protocols.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly route to chiral molecules. Enzymes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and stereoselectivity), and are derived from renewable resources, making them ideal catalysts for green chemistry. researchgate.net The synthesis of chiral pyrrolidines, which are valuable building blocks for pharmaceuticals, is an area where biocatalysis has shown significant promise.
A key strategy in biocatalytic pyrrolidine synthesis involves the use of engineered enzymes that can perform reactions not typically found in nature. One such groundbreaking approach is the directed evolution of cytochrome P450 enzymes to create variants capable of catalyzing intramolecular C(sp³)–H amination. nih.govresearchgate.netcaltech.eduacs.org These engineered enzymes, such as cytochrome P411 variants, can facilitate the insertion of an alkyl nitrene into a C-H bond to construct the pyrrolidine ring with high enantioselectivity. nih.govresearchgate.netcaltech.eduacs.org
In a notable study, a variant named P411-PYS-5149 was developed through directed evolution. This enzyme was shown to catalyze the formation of various pyrrolidine derivatives from organic azides with good to excellent enantiomeric ratios and yields. nih.govresearchgate.netcaltech.eduacs.org This method represents a significant advancement as it allows for the direct and asymmetric formation of the pyrrolidine ring.
The table below summarizes the performance of the P411-PYS-5149 variant in the synthesis of different pyrrolidine derivatives.
| Substrate (Organic Azide) | Product (Pyrrolidine Derivative) | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|
| 5-Phenylpentyl azide | 2-Phenylpyrrolidine | 65 | 98:2 |
| 5-(4-Methoxyphenyl)pentyl azide | 2-(4-Methoxyphenyl)pyrrolidine | 74 | 99:1 |
| 5-(4-Chlorophenyl)pentyl azide | 2-(4-Chlorophenyl)pyrrolidine | 58 | 97:3 |
Data sourced from research on the biocatalytic construction of chiral pyrrolidines via intramolecular C(sp³)–H amination. nih.govacs.org
Furthermore, these biocatalytic systems can be integrated with other enzymatic transformations to build molecular complexity in a one-pot fashion. For instance, the chiral pyrrolidine product can be further functionalized using other enzymes, such as a P411-based carbene transferase or a tryptophan synthase, to generate more complex chiral molecules. nih.govacs.org
Another powerful biocatalytic method for producing chiral amines, which can be precursors to or analogs of this compound, is the use of transaminases. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity. This approach is particularly relevant for the synthesis of chiral amines from cyclic ketones.
The versatility of this approach allows for the production of a wide range of chiral amines, which are valuable intermediates in the synthesis of more complex molecules. The high enantioselectivity of these enzymatic reactions makes them a superior alternative to many traditional chemical methods for the synthesis of chiral compounds.
Reaction Mechanisms and Mechanistic Investigations of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine Transformations
Elucidation of 1,3-Dipolar Cycloaddition Mechanisms
The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized method for the synthesis of five-membered heterocycles, including the pyrrolidine (B122466) ring. wikipedia.orgorganic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile in a concerted, pericyclic process involving a six-π-electron transition state. organic-chemistry.org
Proposed Transition States and Reaction Pathways in Pyrrolidine Formation
The synthesis of pyrrolidine rings via 1,3-dipolar cycloaddition commonly employs azomethine ylides as the 1,3-dipole component. nih.gov These ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal ring-opening of an aziridine. For the formation of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, a plausible pathway involves the reaction of an azomethine ylide with the double bond of a dihydronaphthalene derivative acting as the dipolarophile.
The mechanism is generally considered a concerted [π4s + π2s] cycloaddition, proceeding through a highly ordered, six-electron transition state. organic-chemistry.org This pericyclic mechanism ensures a high degree of stereospecificity, where the stereochemistry of the reactants is directly translated into the product. wikipedia.org The transition state can be visualized as the 1,3-dipole and the dipolarophile approaching each other in parallel planes.
Alternatively, under certain conditions or with highly stabilized reactants, a stepwise mechanism involving a zwitterionic or diradical intermediate may occur, although the concerted pathway is more common for typical azomethine ylide cycloadditions. wikipedia.org Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the fine details of these transition states, confirming the energetic favorability of the concerted pathway in most cases. rsc.org For instance, a reaction could be envisioned between an azomethine ylide (like that generated from sarcosine (B1681465) and formaldehyde) and 1,2-dihydronaphthalene. The reaction would proceed via a concerted addition to the C1-C2 double bond of the dihydronaphthalene.
Factors Governing Regioselectivity and Stereoselectivity
The utility of 1,3-dipolar cycloadditions lies in their ability to control the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the resulting cycloadduct.
Regioselectivity: The regiochemical outcome is primarily governed by the electronic properties of the dipole and dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory. organic-chemistry.org The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Type I (HOMO-dipole controlled): The reaction is dominated by the interaction of the dipole's HOMO with the dipolarophile's LUMO. This is typical for electron-rich dipoles and electron-poor dipolarophiles.
Type II (HOMO/LUMO control): Both HOMO-LUMO energy gaps are similar, potentially leading to a mixture of regioisomers.
Type III (LUMO-dipole controlled): The interaction between the dipole's LUMO and the dipolarophile's HOMO is dominant.
In the case of forming this compound, the substituents on both the azomethine ylide and the dihydronaphthalene ring would dictate the relative orbital energies and thus the regioselectivity. Steric hindrance between bulky substituents on the reactants also plays a crucial role in favoring one regioisomer over another. wikipedia.org
Stereoselectivity: The cycloaddition is typically stereospecific with respect to the dipolarophile; for example, a cis-alkene will yield a cis-substituted pyrrolidine. Furthermore, when new stereocenters are formed, diastereoselectivity becomes important. The approach of the dipole to the dipolarophile can occur via two main transition states:
Endo approach: The major substituents of the dipole are oriented towards the π-system of the dipolarophile.
Exo approach: The major substituents of the dipole are oriented away from the π-system of the dipolarophile.
The preferred pathway is often influenced by secondary orbital interactions and steric effects. frontiersin.org Enantioselectivity can be achieved by using chiral auxiliaries on the reactants or, more effectively, by employing chiral Lewis acid or transition metal catalysts (e.g., complexes of Copper, Silver, or Rhodium) that coordinate to the reactants and create a chiral environment around the transition state. organic-chemistry.org
Oxidative Transformations of Pyrrolidine Scaffolds
The conversion of a saturated pyrrolidine ring into an aromatic pyrrole (B145914) is a significant transformation that involves dehydrogenation or oxidation. This process fundamentally alters the molecule's electronic properties, geometry, and potential biological activity.
Mechanisms of Pyrrolidine to Pyrrole Aromatization
The aromatization of a pyrrolidine ring requires the removal of four hydrogen atoms. This can be achieved through several mechanistic pathways, typically under oxidative conditions.
One of the most direct industrial methods involves the catalytic dehydrogenation of pyrrolidine at high temperatures over a metal catalyst such as palladium, platinum, or nickel. The mechanism involves the sequential abstraction of hydrogen atoms from the ring. The process likely begins with the formation of a dihydropyrrole (pyrroline) intermediate, which is then further oxidized to the fully aromatic pyrrole.
In a laboratory setting, chemical oxidants can be employed. For a compound like this compound, the reaction would need to be selective to avoid oxidation of the dihydronaphthalene ring. A plausible mechanism, analogous to the Paal-Knorr synthesis, involves the formation of iminium ion intermediates. The process can be described in steps:
Oxidation to a Dihydropyrrole (Pyrroline): An initial two-electron oxidation would form a dihydropyrrole intermediate. This step could be mediated by a variety of oxidizing agents.
Tautomerization and Further Oxidation: The resulting pyrroline (B1223166) can exist in different isomeric forms. A subsequent two-electron oxidation of the remaining single bond in the ring leads to the formation of the aromatic pyrrole ring.
Ring-Opening and Skeletal Remodeling Reactions of Pyrrolidines
The cleavage of carbon-nitrogen bonds in unstrained cyclic amines like pyrrolidine is a synthetically challenging but powerful strategy for skeletal remodeling, allowing access to diverse molecular architectures from a common precursor. researchgate.net
Mechanistic Studies of C-N Bond Cleavage in Unstrained Cyclic Amines
Cleaving the inert C(sp³)–N bond in a pyrrolidine ring is difficult due to the lack of ring strain compared to aziridines or azetidines. researchgate.net Recent advances have focused on reductive methods, particularly for N-acylated pyrrolidines, which activate the C–N bond towards cleavage. acs.org
A state-of-the-art method involves a combination of photoredox catalysis and a Lewis acid. nih.gov For a compound like this compound to undergo this reaction, it would first need to be functionalized with an N-acyl group, such as an N-benzoyl group. The proposed mechanism proceeds as follows: acs.orgchemrxiv.org
Activation by Lewis Acid: A Lewis acid (e.g., Zn(OTf)₂) coordinates to the carbonyl oxygen of the N-acyl group. This coordination makes the amide more electron-deficient and lowers its reduction potential. nih.gov
Single-Electron Transfer (SET): A photocatalyst, excited by visible light, transfers a single electron to the activated amide. This generates a radical anion intermediate.
C–N Bond Cleavage: The radical anion undergoes fragmentation, leading to the cleavage of the C2–N bond. This step is regioselective, forming a stable carbon-centered radical distal to the nitrogen. Radical clock experiments have confirmed the generation of these radical intermediates. chemrxiv.org
Radical Trapping: The resulting carbon radical can be trapped by a hydrogen atom source to complete the reductive ring-opening or can engage in further reactions, such as intermolecular additions to alkenes, enabling C–C bond formation. acs.org
This protocol has been shown to be tolerant of various functional groups, and studies have noted that N-aryl substituents, including naphthyl groups, are compatible with related C-N cleavage reactions, suggesting this mechanism is applicable to derivatives of the title compound. researchgate.net This strategy represents a significant advance in the deconstructive functionalization of pyrrolidines, enabling their transformation into valuable acyclic amino compounds or other heterocyclic systems. nih.gov
Catalytic Cycles in Asymmetric Pyrrolidine Synthesis
The asymmetric synthesis of pyrrolidine rings is a cornerstone of modern organic chemistry, providing access to a scaffold prevalent in pharmaceuticals, natural products, and chiral catalysts. While this compound is itself a pyrrolidine-containing compound, its primary role in the synthesis of new pyrrolidine structures is as a nucleophilic enamine intermediate. This enamine, derived from 2-tetralone (B1666913) and pyrrolidine, can act as a key reactant in catalytic cycles that construct complex, stereochemically rich pyrrolidine systems, particularly spiro-pyrrolidines. The most prominent and mechanistically understood pathway for this transformation is the catalytic asymmetric [3+2] cycloaddition.
This reaction typically involves the cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile. In this context, the enamine this compound serves as the electron-rich alkene component (the dipolarophile). The reaction can be catalyzed by either metal complexes or organocatalysts, each following a distinct catalytic cycle to achieve high levels of stereocontrol.
A representative catalytic cycle for a metal-catalyzed asymmetric [3+2] cycloaddition is illustrated with a copper(I) complex bearing a chiral ligand. This process is a powerful method for constructing highly substituted pyrrolidines. longdom.org
Proposed Catalytic Cycle: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
Catalyst Activation: The cycle initiates with an inactive pre-catalyst, often a copper(I) salt like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), which coordinates with a chiral ligand (L), such as a derivative of Fesulphos or TF-BiphamPhos, to form the active chiral catalyst complex [Cu(I)-L]. longdom.org
Azomethine Ylide Formation: The active catalyst complex coordinates with an iminoester (a common precursor for azomethine ylides), such as one derived from glycine. This coordination facilitates deprotonation by a mild base (e.g., a tertiary amine like triethylamine), generating a chiral copper(I)-complexed azomethine ylide. This intermediate is a reactive 1,3-dipole.
[3+2] Cycloaddition: The enamine, this compound, approaches the chiral azomethine ylide complex. The chiral ligand environment of the copper catalyst dictates the facial selectivity of the approach, effectively shielding one face of the dipole. The enamine adds to the ylide in a concerted, stereoselective [3+2] cycloaddition. This step is often the rate-determining and stereochemistry-determining step, leading to the formation of a five-membered spiro-pyrrolidine ring fused to the dihydronaphthalene core. The product remains coordinated to the copper catalyst.
Product Release and Catalyst Regeneration: The resulting copper-complexed spiro-pyrrolidine product is displaced by a new molecule of the iminoester substrate, releasing the enantiomerically enriched spiro-pyrrolidine and regenerating the active [Cu(I)-L]* catalyst, allowing it to enter a new cycle.
This type of cycloaddition can generate multiple stereocenters simultaneously with high diastereoselectivity and enantioselectivity. acs.org
Organocatalytic [3+2] Cycloaddition
An alternative to metal catalysis is organocatalysis, which avoids the use of metals and often relies on the principles of enamine and iminium ion chemistry. nih.gov A plausible organocatalytic cycle for the synthesis of pyrrolidines involves a bifunctional catalyst, such as a quinine-derived squaramide. acs.org
Catalyst-Ylide Formation: The cycle begins with the deprotonation of an imine substrate by the basic site of the organocatalyst (e.g., the quinuclidine (B89598) nitrogen). This generates an azomethine ylide, which forms a chiral ion pair with the protonated catalyst. acs.org
Hydrogen Bond Activation: Simultaneously, the hydrogen-bonding domain of the catalyst (e.g., the squaramide moiety) activates the enamine dipolarophile, this compound, orienting it for a specific stereochemical outcome. acs.org
Stereoselective Cycloaddition: The activated enamine attacks the ion-paired azomethine ylide. The defined three-dimensional structure of the catalyst-substrate complex directs the cycloaddition to occur from a specific face, establishing the stereochemistry of the newly formed pyrrolidine ring.
Product Release: Following the cycloaddition, the resulting spiro-pyrrolidine product dissociates from the organocatalyst, which is then regenerated in its neutral form, ready to initiate another catalytic cycle.
Research findings have demonstrated the efficacy of various catalytic systems in analogous [3+2] cycloaddition reactions for synthesizing highly substituted and stereochemically diverse pyrrolidines. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivities.
Interactive Data Tables of Research Findings
The tables below summarize representative data from studies on asymmetric catalytic syntheses of pyrrolidines, illustrating the performance of different catalytic systems in reactions analogous to those involving enamine substrates.
Table 1: Performance of Chiral Catalysts in Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis Data derived from studies on the cycloaddition of azomethine ylides with various dipolarophiles to produce substituted pyrrolidines.
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cu(I)/TF-BiphamPhos | N-alkenyl-2,3-dioxopyrrolidine | 95 | >95:5 | 98 | longdom.org |
| Ag(I)/Chiral Phosphine (B1218219) | Dimethyl maleate | 88 | 94:6 | 96 | acs.org |
| Ni(II)/IAP Ligand | Indolyl nitroalkene | 92 | >20:1 (exo') | 99 | |
| Quinine-derived Squaramide | 4-(Alk-1-en-1-yl)coumarin | 93 | >95:5 | 96 | acs.org |
| Bifunctional Organocatalyst | Nitroallene/Imine | 61 | 81:19 | 91 | acs.org |
Structural Elucidation and Structure Activity Relationship Sar Studies of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine and Its Analogs
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopy is the cornerstone for the molecular-level investigation of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, providing unambiguous evidence for its covalent framework and electronic system.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of every hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would feature distinct signals for the aromatic protons of the naphthalene (B1677914) ring, a characteristic singlet for the vinylic proton on the enamine double bond, and multiplets for the aliphatic protons in the dihydronaphthyl and pyrrolidine (B122466) rings.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum would show signals for the aromatic carbons, the two carbons of the enamine double bond (one attached to nitrogen and one unsubstituted), and the aliphatic carbons of the saturated portions of the rings.
DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiments are crucial for differentiating between CH, CH₂, and CH₃ groups. mdma.chwikipedia.orgorganicchemistrydata.orgnih.gov In a DEPT-135 spectrum, CH₂ groups appear as negative peaks, while CH and CH₃ groups appear as positive peaks; quaternary carbons are absent. mdma.chnih.gov This technique is invaluable for confirming the assignments of the aliphatic carbons in both the dihydronaphthyl and pyrrolidine moieties.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively map the connections between protons (¹H-¹H in COSY) and between protons and their directly attached carbons (¹H-¹³C in HSQC).
Studies on enamines derived from 2-tetralone (B1666913) indicate they exist in an equilibrium between the less-substituted 3,4-dihydro (the title compound) and the more-substituted 1,4-dihydro tautomeric forms. rsc.org The reactivity of the pyrrolidine enamine of 2-tetralone suggests it reacts preferentially at the C-3 position, confirming the prevalence of the less-substituted isomer, a structural detail primarily elucidated by NMR. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for enamine and dihydronaphthalene structures.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 Signal |
|---|---|---|---|
| Aromatic CH | 7.0 - 7.3 | 125 - 135 | Positive |
| Vinylic CH | 5.0 - 5.5 | 95 - 105 | Positive |
| Vinylic C-N | - | 140 - 150 | Absent |
| Pyrrolidine CH₂ (α to N) | 3.0 - 3.4 | 47 - 52 | Negative |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.1 | 24 - 27 | Negative |
| Dihydronaphthyl CH₂ | 2.2 - 2.8 | 28 - 35 | Negative |
| Aromatic Quaternary C | - | 130 - 140 | Absent |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves to confirm the elemental composition of the compound. For this compound, the molecular formula is C₁₄H₁₇N. nih.govsigmaaldrich.comnih.gov HRMS provides a highly accurate mass measurement that can distinguish this formula from other possibilities with the same nominal mass. The precise mass measurement is compared against the calculated theoretical value to validate the molecular formula. rsc.org
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇N | nih.govsigmaaldrich.comnih.gov |
| Molar Mass | 199.29 g/mol | nih.govnih.gov |
| Monoisotopic Mass | 199.136099547 Da | nih.gov |
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields exact bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not found in the surveyed literature, the method is widely applied to its analogs. For instance, crystallographic studies on various pyrrolidine derivatives have been used to establish their absolute configuration and analyze intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate the crystal packing.
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The key chromophore in this compound is the enamine system conjugated with the naphthalene aromatic ring. This extended π-system is expected to exhibit strong absorption bands corresponding to π→π* transitions. The position and intensity of these absorption maxima provide insight into the electronic properties of the molecule and can be influenced by solvent polarity. Studies on related naphthyl-containing compounds show characteristic absorption patterns that are distinct from the parent naphthalene system due to the influence of substituents. nih.gov
Chromatographic Methods for Analytical and Preparative Purposes
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are premier techniques for analyzing this compound. A reverse-phase (RP) HPLC method has been developed for its separation and analysis. nih.gov This method can be adapted for fast UPLC applications by using columns with smaller particle sizes. nih.gov The scalability of this method allows it to be used not only for analytical purity checks but also for preparative separation to isolate the compound or its impurities. nih.gov Furthermore, such methods are suitable for pharmacokinetic studies. nih.gov
Table 3: HPLC Conditions for the Analysis of this compound
| Parameter | Description | Source |
|---|---|---|
| Technique | Reverse Phase (RP) HPLC | nih.gov |
| Stationary Phase | Newcrom R1 column | nih.gov |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | nih.gov |
| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid. | nih.gov |
| Applications | Purity assessment, preparative separation, impurity isolation, pharmacokinetics. | nih.gov |
Strategies for Isolation of Impurities in Preparative Scale
The isolation and purification of chemical compounds on a preparative scale are essential for obtaining sufficient quantities of pure material for further studies. In the synthesis of this compound and its analogs, impurities can arise from starting materials, side reactions, or degradation products. The efficient removal of these impurities is critical to ensure the quality and reliability of subsequent biological evaluations. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of compounds in the milligram to gram scale. lcms.czwarwick.ac.uk
The general strategy for isolating impurities from a synthetic mixture of this compound using preparative HPLC involves a systematic approach. Initially, an analytical HPLC method is developed to achieve a good separation of the target compound from its impurities. lcms.cz This analytical method is then scaled up to a preparative method. This scale-up process involves increasing the column diameter and adjusting the flow rate to accommodate larger sample loads. nih.gov The choice of stationary phase and mobile phase is critical for successful separation. For compounds like this compound, which has a moderate polarity, reversed-phase chromatography with a C8 or C18 stationary phase is often a suitable choice. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid to improve peak shape. nih.gov
During the preparative run, the sample is injected onto the column, and the separated compounds are detected as they elute. A fraction collector is used to collect the eluent at specific time intervals, corresponding to the elution of the target compound and the impurities. warwick.ac.uk The purity of the collected fractions is then verified using the analytical HPLC method. This process allows for the isolation of the main compound in high purity, as well as the isolation of individual impurities for structural elucidation.
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of biologically active molecules. These investigations explore how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies focus on understanding the impact of stereochemistry and substituent patterns on their biological profiles.
Impact of Stereochemistry and Chiral Centers on Biological Efficacy
The presence of a chiral center in a molecule results in the existence of enantiomers, which are non-superimposable mirror images. In biological systems, which are themselves chiral, enantiomers can exhibit significantly different pharmacological and toxicological properties. nih.gov The this compound scaffold can possess chiral centers, particularly if substituents are introduced on the pyrrolidine or dihydronaphthalene rings.
The separation of enantiomers is crucial for evaluating their individual biological activities. Chiral HPLC is a primary method for this purpose, utilizing chiral stationary phases (CSPs) that can differentiate between enantiomers. nih.govnih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. nih.govunife.it The choice of CSP and the mobile phase composition are critical for achieving enantioseparation. mdpi.com For instance, a study on the enantiomeric separation of dihydropyrimidinone derivatives demonstrated the effectiveness of a teicoplanin-based CSP under polar organic conditions. mdpi.com
Although direct studies on the stereochemistry-activity relationship of this compound are not extensively documented in the provided results, it is a well-established principle that the three-dimensional arrangement of a molecule dictates its interaction with biological targets such as receptors and enzymes. Therefore, it is highly probable that the enantiomers of substituted this compound analogs would display different biological efficacies. One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects.
Influence of Substituent Patterns on Biological Profiles
The biological activity of this compound analogs can be significantly modulated by introducing various substituents at different positions on the molecular scaffold. SAR studies aim to identify which substituents and substitution patterns lead to enhanced potency, selectivity, or other desirable pharmacological properties.
For example, research on dihydronaphthalene analogs inspired by the natural product combretastatin (B1194345) A-4 revealed that the introduction of a trimethoxy aryl ring on the dihydronaphthalene scaffold resulted in potent inhibitors of tubulin polymerization with significant cytotoxicity against human cancer cell lines. rsc.org Another study on 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives showed that specific substitution patterns led to compounds with nanomolar inhibitory activity against several human cancer cell lines. nih.gov These findings highlight the importance of the substitution on the dihydronaphthalene core in determining anticancer activity.
Similarly, modifications to the pyrrolidine ring can have a profound impact on the biological profile. Studies on pyrrolidine derivatives have demonstrated that the nature and position of substituents are critical for their activity. For instance, a series of polysubstituted pyrrolidines showed promising antiproliferative effects, with specific analogs inducing cell cycle arrest and apoptosis in cancer cells. nih.gov In the context of dopamine (B1211576) receptor ligands, SAR studies of eticlopride-based compounds, which feature a pyrrolidine ring, indicated that N-alkylation of the pyrrolidine ring was generally detrimental to binding affinities at D2 and D3 receptors, whereas modifications at other positions could enhance affinity. researchgate.net Furthermore, the nature of the arylcarboxamide moiety in N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide derivatives, which share structural similarities with potential analogs of the target compound, was found to strongly influence their intrinsic activity at the D3 receptor. scite.ai
These examples underscore the principle that the biological profile of this compound analogs can be finely tuned by systematically altering the substituents on both the dihydronaphthalene and pyrrolidine moieties. Such SAR investigations are crucial for the rational design of new derivatives with optimized therapeutic properties. nih.govchemrxiv.org
Computational Chemistry and Theoretical Investigations of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine
Density Functional Theory (DFT) Applications in Pyrrolidine (B122466) Research
Density Functional Theory (DFT) has become a cornerstone in the computational analysis of organic molecules, including pyrrolidine derivatives. irjweb.comscirp.org This quantum mechanical modeling method is employed to investigate the electronic structure and properties of many-electron systems. scirp.org By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a powerful tool for understanding the structural and spectral characteristics of compounds. irjweb.com For pyrrolidine-containing structures, DFT is used to optimize molecular geometry, calculate vibrational frequencies, and explore the molecule's frontier molecular orbitals to predict reactivity and stability. nih.govnih.gov
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's properties. biomedres.us
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. mdpi.combiomedres.us Conversely, a small energy gap indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, as the molecule can be more easily excited. scirp.orgnih.govbiomedres.us This energy gap is instrumental in explaining charge transfer interactions within the molecule, which are often responsible for its bioactivity. scirp.org
| Parameter | Definition | Significance in Chemical Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Related to the ionization potential and the ability of a molecule to act as an electron donor (nucleophile). mdpi.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is available to accept electrons. | Related to the electron affinity and the ability of a molecule to act as an electron acceptor (electrophile). mdpi.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A small gap implies high reactivity and low stability. A large gap implies low reactivity and high kinetic stability. mdpi.combiomedres.us |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. nih.govresearchgate.net These parameters, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), are central to conceptual DFT. dergipark.org.tr
Chemical Hardness (η) and Softness (σ) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com Softness is the reciprocal of hardness and is correlated with higher chemical reactivity. nih.gov
Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. irjweb.comnih.gov A high electrophilicity index indicates a good electrophile. mdpi.com
These descriptors are calculated using the following equations, based on Koopmans' theorem:
Chemical Hardness: η ≈ (ELUMO − EHOMO) / 2
Chemical Softness: σ = 1 / (2η)
Chemical Potential: μ ≈ (EHOMO + ELUMO) / 2
Electronegativity: χ = -μ
Electrophilicity Index: ω = μ² / (2η) researchgate.net
| Reactivity Parameter | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. mdpi.com |
| Chemical Softness (σ) | 1 / (2η) | High value indicates low stability and high reactivity. nih.gov |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. irjweb.com |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons; a high value indicates a powerful electrophile. mdpi.comresearchgate.net |
DFT calculations can also be used to determine key thermochemical properties of a molecule at a given temperature. scirp.orgutdallas.edu These properties are essential for understanding the stability and thermodynamics of chemical reactions.
Total Energy : The optimized total energy of a molecule in its ground state is a primary output of DFT calculations. Comparing the total energies of different isomers or conformers allows for the determination of their relative stabilities.
Molar Entropy (S) : Entropy is a measure of the disorder or randomness of a system. Theoretical calculations of molar entropy help in understanding the spontaneity of processes.
Molar Heat Capacity (C) : Heat capacity measures the amount of heat required to raise the temperature of one mole of a substance by one degree. It provides insight into the vibrational modes of the molecule. utdallas.edu
| Thermochemical Property | Definition | Significance |
|---|---|---|
| Total Energy (Etotal) | The sum of the kinetic and potential energies of all particles in the molecule. | Used to compare the relative stability of different molecular structures or conformers. |
| Molar Entropy (S) | A measure of the number of possible microscopic states (microstates) of a system. | Indicates the degree of disorder; crucial for calculating Gibbs free energy and predicting reaction spontaneity. |
| Molar Heat Capacity (Cp or Cv) | The amount of heat needed to raise the temperature of one mole of a substance by one Kelvin. | Provides information about the vibrational and rotational energy levels of the molecule. utdallas.edu |
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For a compound like 1-(3,4-Dihydro-2-naphthyl)pyrrolidine, docking studies would be invaluable for investigating its potential interactions with biological targets. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. nih.gov Key outcomes include the binding conformation, binding energy, and specific non-covalent interactions such as hydrogen bonds and van der Waals forces, which stabilize the ligand-receptor complex. nih.gov Such studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a range of puckered conformations to relieve ring strain. researchgate.net This dynamic behavior is known as pseudorotation, where the ring continuously flexes through various envelope (E) and twisted (T) forms. nih.gov The specific conformation is described by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). nih.gov The motional restrictions of the pyrrolidine ring are critical as they can influence the biological activity of the molecule. nih.govfigshare.com Substituents on the ring play a crucial role in determining the preferred conformation. nih.gov In this compound, the bulky dihydronaphthyl group attached to the nitrogen atom would be expected to significantly influence the puckering equilibrium of the pyrrolidine ring, locking it into a limited set of preferred conformations.
Theoretical Prediction of Reaction Pathways and Selectivities
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding selectivity. arxiv.org By mapping the potential energy surface of a reaction, researchers can identify intermediates and transition states. nih.gov Calculating the activation energies (ΔG#) for different possible pathways allows for the prediction of the most favorable route. nih.gov For a reaction involving this compound, such as its formation via the Stork enamine synthesis or its subsequent alkylation or acylation, DFT calculations can determine whether kinetic or thermodynamic control dictates the final product distribution. nih.gov These theoretical predictions can offer deep insights into stereoselectivity and regioselectivity, guiding synthetic efforts and explaining experimental outcomes. arxiv.orgacs.org
Applications of 1 3,4 Dihydro 2 Naphthyl Pyrrolidine and Its Derivatives in Advanced Chemical Research
Medicinal Chemistry and Pharmacological Potential
The pyrrolidine (B122466) ring is a cornerstone in drug discovery, valued for its ability to create structural diversity and introduce specific stereochemistry into molecules. nih.gov Its non-planar, saturated nature allows for better exploration of the three-dimensional space of biological targets compared to flat aromatic rings. nih.gov When fused with a dihydronaphthalene system, the resulting scaffold gains lipophilicity and a rigid structure that can be strategically modified to target a range of biological receptors and enzymes.
Derivatives containing the tetrahydronaphthalene moiety, a close structural relative of dihydronaphthalene, have been successfully developed as potent ligands for several key biological receptors. This highlights the potential of the 1-(3,4-dihydro-2-naphthyl)pyrrolidine core in designing new receptor-modulating agents.
Opioid Receptors: A series of compounds based on a 4-anilidopiperidine scaffold featuring a 5-substituted tetrahydronaphthalen-2-yl)methyl group has been synthesized and evaluated for opioid receptor binding. nih.gov These ligands demonstrated very good binding affinity and high selectivity for the μ-opioid receptor. nih.gov Specifically, one lead compound exhibited an excellent binding affinity (Ki = 2 nM) and was 5000-fold more selective for the μ-opioid receptor over the δ-opioid receptor. nih.gov Structure-activity relationship studies revealed that a hydroxyl substitution at the 5th position of the tetralin ring was beneficial for high-affinity binding. researchgate.net
Sigma Receptors: The tetralin nucleus is also a key feature in high-affinity sigma (σ) receptor ligands. The compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) is a well-known σ₂ receptor agonist with sub-nanomolar affinity. researchgate.net Studies on its analogs, where the position of the methoxy (B1213986) group on the tetralin ring was varied, have provided insights into the structure-affinity relationships for this class of ligands, although achieving high selectivity between σ₁ and σ₂ subtypes remains a challenge. researchgate.net
Thromboxane (B8750289) Receptors: Researchers have also designed tetrahydronaphthalene derivatives that act as combined thromboxane receptor (TP-receptor) antagonists and thromboxane synthase inhibitors. nih.gov The most promising compound from this series inhibited human platelet aggregation with an IC₅₀ value of 0.063 μM, demonstrating the utility of this scaffold in developing cardiovascular agents. nih.gov
The versatile pyrrolidine ring is a structural unit found in a wide array of compounds with demonstrated biological functions, including antimicrobial, anti-inflammatory, neuroprotective, antidiabetic, and anticancer activities. nih.govnih.govnih.gov This extensive history of therapeutic relevance strongly supports the exploration of the this compound scaffold for developing new drugs.
The development of new antimicrobial agents is a critical area of research. Pyrrolidine derivatives have shown significant promise in this field.
Bacterial and Fungal Pathogens: In one study, pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone were synthesized and evaluated for their antimicrobial properties. nih.gov These compounds displayed moderate to low activity against a panel of bacteria (including Staphylococcus aureus and Vibrio cholerae) and yeasts (Candida albicans, Candida tropicalis, Cryptococcus neoformans). nih.gov An azo-functionalized derivative showed the best antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 μg/mL against bacterial strains. nih.gov
Naphthyridine Analogs: The introduction of a pyrrolidine ring into the structure of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, led to compounds with very strong antibacterial activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). mdpi.com This demonstrates the synergistic potential of combining nitrogen-containing heterocyclic systems. Similarly, other dihydropyrimidine (B8664642) and dihydropyridine (B1217469) derivatives have been reported to exhibit significant antimicrobial activity. researchgate.netnih.gov
Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Tested Organisms | Activity Range (MIC) | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione derivatives | S. aureus, V. cholerae, C. albicans, C. neoformans | 16–256 μg/mL | nih.gov |
| Nalidixic acid-pyrrolidine derivatives | Gram-positive and Gram-negative bacteria (incl. MRSA) | Potent Activity (Specific MICs not detailed in source) | mdpi.com |
| Dihydropyrimidine derivatives | E. coli, P. aeruginosa, S. aureus, A. niger, C. albicans | 32–64 μg/mL | nih.gov |
Inflammation is a key pathological process in many diseases. Pyrrolidine-containing compounds have been investigated as potent anti-inflammatory agents.
NF-κB Inhibition: Pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to exert powerful anti-inflammatory effects in animal models of both acute and chronic inflammation. researchgate.net It functions by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net
COX/LOX Inhibition: A newly synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its ability to inhibit key inflammatory enzymes. mdpi.com It displayed inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX), with IC₅₀ values of 314, 130, and 105 μg/mL, respectively. mdpi.com In vivo, the compound significantly reduced paw edema in a carrageenan-induced inflammation model in rats. mdpi.com
Neurodegenerative diseases like Alzheimer's and ischemic stroke represent a significant unmet medical need. Derivatives of both pyrrolidine and naphthalene (B1677914) have shown potential in protecting neurons from damage.
Cognitive Impairment Models: Novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in a mouse model of scopolamine-induced cognitive impairment. nih.govresearchgate.net These compounds were effective in treating behavioral changes and mitigating biochemical markers of neurodegeneration, such as acetylcholinesterase (AChE) activity and oxidative stress. nih.govresearchgate.net Another study on a phenylpyrrolidine derivative showed it could reduce neurological deficits and improve exploratory behavior in a rat model of ischemic stroke. mdpi.com
P2X4 Receptor Antagonism: A study on 1,5-dihydro-2H-naphtho[1,2-b] nih.govsemanticscholar.orgdiazepine-2,4(3H)-diones, which contain a dihydronaphthalene ring system, identified potent antagonists of the P2X4 receptor. nih.gov The lead compounds showed significant neuroprotective activity in a mouse model of ischemic stroke, reducing infarct volume and subsequent brain atrophy. nih.gov This highlights the therapeutic potential of targeting this receptor with naphthalene-based scaffolds. nih.gov
The structural versatility of pyrrolidine and its derivatives has made them attractive scaffolds for the development of both antidiabetic and anticancer agents. nih.govnih.gov
Antidiabetic Potential Research has focused on developing pyrrolidine derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key enzyme in glucose metabolism. semanticscholar.orgresearchgate.net
DPP-IV Inhibition: A series of 1,2,4-oxadiazole (B8745197) derivatives of pyrrolidine sulfonamide were synthesized and evaluated as DPP-IV inhibitors. semanticscholar.org The most active compound showed an IC₅₀ value of 11.32 ± 1.59 nM, which was comparable to the standard drug, Vildagliptin (IC₅₀ = 4.79 ± 1.66 nM). semanticscholar.orgresearchgate.net
α-Glucosidase Inhibition: In a separate study, a dihydropyrimidinone derivative, 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, was identified as a potent α-glucosidase inhibitor. nih.gov It showed 81.99% inhibition with an IC₅₀ of 1.02 µg/ml, suggesting its potential for managing type 2 diabetes. nih.gov
Anticancer Activity The pyrrolidine nucleus is a common feature in many compounds with significant anti-proliferative activities against various cancer cell lines. nih.gov
Pyrrolidone Derivatives: A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested against human A549 lung cancer cells. mdpi.comresearchgate.net The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidone scaffold significantly enhanced anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively, at a concentration of 100 µM. mdpi.comresearchgate.net
Naphthyl-Triazoline Derivatives: A study on 1,4-dihydro-3-(3-hydroxy-2-naphthyl)-4-substituted-5H-1,2,4-triazoline-5-thiones, which contain a hydroxynaphthyl moiety, also demonstrated anticancer activity in vitro against a panel of 52 human tumor cell lines. nih.gov
Pyrrolidine-3,4-diol (B51082) Derivatives: Novel pyrrolidine-3,4-diol derivatives have been evaluated for their anticancer activity against pancreatic tumor cells, with some compounds showing a notable antiproliferative effect. researchgate.net
Table 2: Selected Anticancer and Antidiabetic Activities of Related Derivatives
| Compound Class | Therapeutic Target/Area | Key Finding | Reference |
|---|---|---|---|
| Pyrrolidine Sulfonamide Derivatives | Antidiabetic (DPP-IV Inhibition) | IC₅₀ = 11.32 nM for the most active compound | semanticscholar.org |
| Pyrrolo[3,4-d]pyrimidine-2,5-dione Derivative | Antidiabetic (α-Glucosidase Inhibition) | IC₅₀ = 1.02 µg/ml | nih.gov |
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine Derivatives | Anticancer (A549 Lung Cancer Cells) | Reduced cell viability to 28.0% at 100 µM | mdpi.comresearchgate.net |
| 3-(3-Hydroxy-2-naphthyl)-triazoline-5-thiones | Anticancer | Active against 52 human tumor cell lines | nih.gov |
Enzyme Inhibition Studies (e.g., α-L-fucosidases, COX-1/COX-2 inhibition)
The this compound framework and its derivatives have been investigated for their potential to inhibit various enzymes implicated in disease processes.
α-L-fucosidases: α-L-fucosidases are enzymes involved in the metabolism of fucose, and their overexpression has been linked to certain types of cancer. Consequently, inhibitors of this enzyme are of interest as potential therapeutic agents. Research has shown that pyrrolidine-ferrocene hybrids can act as potent inhibitors of α-L-fucosidases, with some derivatives exhibiting sub-micromolar inhibitory concentrations. nih.gov Furthermore, stereoselectively synthesized 3,4-dihydroxypyrrolidine derivatives that mimic the structure of L-fucopyranosides have been identified as potent and selective inhibitors of α-L-fucosidases, with some compounds active in the nanomolar range. nih.gov
COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov While direct studies on this compound are limited, research on related structures provides valuable insights. For instance, a series of 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives have been synthesized and evaluated for their biological activities. nih.gov Additionally, various flavonoid and diterpenoid compounds have been screened for their COX inhibitory properties through molecular docking studies. japsonline.com Novel 1,4-benzoxazine derivatives have also shown promising COX-2 inhibition with good selectivity. rsc.org These studies underscore the potential for developing selective COX-2 inhibitors based on the dihydronaphthalene scaffold.
| Enzyme | Inhibitor Class | Key Finding | Reference |
| α-L-fucosidases | Pyrrolidine-ferrocene hybrids | Sub-micromolar inhibition. | nih.gov |
| α-L-fucosidases | 3,4-Dihydroxypyrrolidine derivatives | Potent and selective inhibition in the nM range. | nih.gov |
| COX-2 | 1,4-Benzoxazine derivatives | IC₅₀ values of 0.57–0.72 μM with high selectivity. | rsc.org |
| COX-2 | Flavonoids and Diterpenoids | Identified as potential selective inhibitors through in silico screening. | japsonline.com |
Catalysis and Asymmetric Synthesis Applications
The chiral nature of many derivatives of this compound makes them valuable tools in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a product.
Role as Chiral Ligands for Transition Metal Catalysis
Chiral ligands are essential components of asymmetric catalysts, as they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. buchler-gmbh.com The pyrrolidine backbone is a common feature in many successful chiral ligands.
Derivatives of this compound can be modified to create multidentate ligands for transition metal-catalyzed reactions. For example, novel chiral PNNP ligands incorporating a pyrrolidine backbone have been successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities. researchgate.net Chiral pyrrolidine diamines have also proven to be effective ligands in the asymmetric hydrogenation of aromatic ketones. researchgate.net The development of chiral diene ligands has further expanded the toolbox for asymmetric catalysis. nih.gov Recently, a chiral dinitrogen ligand has been utilized in a palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral scaffolds. nih.gov
Organocatalytic Applications (e.g., Aminocatalysis, Bifunctional Catalysis)
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. researchgate.net Pyrrolidine-based catalysts are particularly prominent in this field, often operating through enamine or iminium ion intermediates in what is known as aminocatalysis.
The enamine formed from the reaction of a ketone or aldehyde with a chiral secondary amine, such as a derivative of this compound, can undergo stereoselective reactions with various electrophiles. Helical-chiral pyridines have been designed and used as organocatalysts in a range of asymmetric transformations. nih.gov
Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, can facilitate reactions by simultaneously activating both the nucleophile and the electrophile. nih.gov The design of such catalysts often involves incorporating different functional groups onto a rigid scaffold. The this compound framework provides a suitable platform for the development of novel bifunctional organocatalysts. nih.gov
Function as Chiral Controllers in Stereoselective Transformations
Beyond their role as ligands and direct organocatalysts, derivatives of this compound can function as chiral controllers, influencing the stereochemical outcome of a reaction through non-covalent interactions or by acting as a chiral auxiliary.
The stereoselective synthesis of complex molecules often relies on the ability to control the formation of multiple stereocenters. For instance, the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. nih.gov In such cases, a pre-existing stereocenter can direct the stereochemistry of subsequent transformations. Similarly, the stereoselective synthesis of fused tetrahydroquinazolines has been achieved through a one-pot double [3+2] dipolar cycloaddition followed by a [5+1] annulation, demonstrating the power of stereocontrolled cascade reactions. researchgate.net The pyrrolidine ring is a fundamental building block in the stereoselective synthesis of numerous drugs and their precursors. mdpi.com
Utility as Building Blocks in Complex Organic Synthesis
The structural framework of this compound, which combines a dihydronaphthalene core with a pyrrolidine ring, establishes it as a versatile and valuable building block in the field of complex organic synthesis. The pyrrolidine ring is a prominent nitrogen-containing heterocycle frequently employed by medicinal chemists to develop compounds for treating human diseases. nih.gov Its significance is amplified by its non-planar, sp3-hybridized nature, which allows for thorough exploration of pharmacophore space and contributes to the stereochemistry of a molecule. nih.gov The fusion of this ring with the dihydronaphthalene system creates a unique enamine intermediate that is primed for a variety of chemical transformations.
The utility of this scaffold is prominently demonstrated in the synthesis of multi-substituted and functionally complex molecules. For instance, derivatives of the core structure are instrumental in constructing compounds with significant biological activity. A notable example is the synthesis of potent antiestrogenic agents. nih.gov The process begins with precursors that lead to a dihydronaphthalene intermediate, which is then further elaborated.
In a specific synthetic route, the sodio anion of β-tetralone is acylated with phenyl anisoate. The resulting product undergoes a Grignard reaction with 4-methoxyphenylmagnesium bromide, yielding novel dihydronaphthalene isomers. nih.gov A crucial step involves the regioselective demethylation to produce a key intermediate, 3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenylmethanone. nih.gov This intermediate is then etherified using N-(2-chloroethyl)pyrrolidine to attach the pyrrolidinyl-ethoxy side chain, ultimately forming the target antiestrogenic compound. nih.gov This multi-step synthesis highlights how the foundational structure is modified to achieve a final product with high binding affinity for estrogen receptors. nih.gov
Furthermore, substituted versions of the parent compound serve as key intermediates for building even more complex heterocyclic systems. The synthesis of 1-(6-methoxy-3,4-dihydro-2-naphthyl)pyrrolidine is achieved by the refluxing of 6-methoxy-2-tetralone (B1345760) with pyrrolidine. prepchem.com This enamine is not the final product but a reactive intermediate. It is subsequently reacted with acrylamide (B121943) in the presence of an acid catalyst to construct a polycyclic quinolinone derivative, specifically 8-methoxy-1,4,5,8-tetrahydrobenzo[f]quinolin-3(2H)-one. prepchem.com This transformation showcases the role of the title compound's scaffold in cascade reactions that rapidly build molecular complexity.
The following table summarizes key synthetic applications where the this compound framework is a crucial building block.
| Starting Material (Precursor) | Key Intermediate | Reagents/Conditions | Final Complex Product | Reference |
| β-Tetralone / Phenyl anisoate | 3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenylmethanone | 1. Grignard reaction with 4-methoxyphenylmagnesium bromide2. NaSEt (demethylation)3. N-(2-chloroethyl)pyrrolidine | [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone | nih.gov |
| 6-Methoxy-2-tetralone | 1-(6-Methoxy-3,4-dihydro-2-naphthyl)pyrrolidine | 1. Pyrrolidine, p-toluenesulphonic acid, benzene (B151609) (reflux)2. Acrylamide, heat | 8-Methoxy-1,4,5,8-tetrahydrobenzo[f]quinolin-3(2H)-one | prepchem.com |
These examples underscore the strategic importance of this compound and its analogs. They are not merely static molecules but are dynamic synthetic intermediates that enable access to diverse and complex molecular architectures, particularly in the realm of medicinal chemistry. The ability to functionalize both the dihydronaphthalene and pyrrolidine components allows for the creation of a library of compounds with tailored properties.
Future Research Directions and Unexplored Avenues for 1 3,4 Dihydro 2 Naphthyl Pyrrolidine
Development of Novel and More Efficient Synthetic Methodologies
While 1-(3,4-dihydro-2-naphthyl)pyrrolidine is commercially available, the development of new synthetic routes remains a key area of interest. Future research could focus on creating more sustainable, atom-economical, and scalable methods for its production. Greener synthetic approaches, utilizing less hazardous solvents and reagents, are particularly desirable. For instance, pyrrolidine (B122466) and its derivatives can be used as organobase catalysts in aqueous ethanol (B145695) for synthesizing complex molecules, a methodology that is both efficient and environmentally friendly. researchgate.net
One potential avenue involves domino reactions, where multiple bond-forming events occur in a single synthetic operation. A recent study demonstrated the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines using a four-component catalytic system under aerobic conditions. nih.gov Applying similar principles could lead to novel, one-pot syntheses of the naphthylpyrrolidine core or its immediate precursors. Furthermore, exploring novel catalysts, such as copper nitrate (B79036) trihydrate in DMF for formylation reactions, could open up new pathways for functionalizing related heterocyclic systems. google.com Research into multicomponent reactions, which have been successfully used to create polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, could also be adapted to build the naphthylpyrrolidine framework with greater complexity and efficiency. beilstein-journals.org
Deeper Mechanistic Understanding of Complex Pericyclic and Catalytic Reactions
Pericyclic reactions, which involve the concerted reorganization of electrons through a cyclic transition state, represent a fundamental class of reactions in organic chemistry. libretexts.orgyoutube.com These reactions are highly stereoselective and include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgslideshare.net Given the enamine nature of this compound, it is an ideal substrate for participating in various cycloaddition reactions, such as the Diels-Alder reaction. youtube.com
Future mechanistic studies should aim to elucidate the intricate details of these transformations. Understanding the frontier molecular orbitals (HOMO-LUMO interactions) can explain the regioselectivity and stereoselectivity observed in these reactions. libretexts.orgslideshare.net While the general principles of pericyclic reactions are well-established, detailed mechanistic investigations of cycloadditions involving this compound are still needed. researchwithrutgers.com Such studies would provide valuable insights into the transition state geometries and the electronic factors governing the reactivity, which is crucial for controlling reaction outcomes in complex syntheses. libretexts.orgresearchwithrutgers.com
In catalysis, derivatives of the pyrrolidine ring are central to many organocatalytic transformations. mdpi.com Mechanistic investigations into how the naphthyl group influences the catalytic activity and selectivity of the pyrrolidine core are warranted. For example, in anion-binding catalysis, noncovalent interactions like π-π stacking play a crucial role in stabilizing transition states. acs.org A deeper understanding of how the extended π-system of the dihydronaphthalene moiety in this compound participates in such interactions could guide the design of more effective catalysts. acs.org
Rational Design of Derivatives for Enhanced Biological Selectivity and Potency
The pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. beilstein-journals.orgnih.gov The naphthalene (B1677914) moiety is also a well-known pharmacophore, appearing in numerous drugs with diverse activities, including antimicrobial and anticancer properties. nih.gov The combination of these two structural motifs in this compound makes it an attractive starting point for the rational design of new therapeutic agents.
Future research should focus on the systematic design and synthesis of derivatives to target specific biological pathways with high selectivity and potency. By modifying the substitution pattern on both the naphthalene and pyrrolidine rings, it is possible to fine-tune the molecule's properties to interact with specific enzyme active sites or receptors. For example, a recent study on naphthamide derivatives demonstrated that strategic modifications led to potent and selective inhibitors of monoamine oxidase (MAO), an important target in neurological disorders. researchgate.net Similarly, the rational design of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs, which share a structural resemblance to the naphthylpyrrolidine core, yielded potent inhibitors of dipeptidyl peptidase 4 (DPP-4) for treating type 2 diabetes. nih.gov
Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov By synthesizing a library of derivatives and evaluating their biological activity, researchers can identify key structural features responsible for potency and selectivity. This knowledge can then be used to design next-generation compounds with improved pharmacological profiles.
Integration of Advanced Computational Approaches with Experimental Research
Computational chemistry and molecular modeling are indispensable tools for modern chemical research. researchgate.net These techniques can provide deep insights into the electronic structure, reactivity, and potential biological activity of molecules, complementing experimental findings. scirp.org
For this compound, density functional theory (DFT) calculations can be employed to study reaction mechanisms, predict the outcomes of pericyclic reactions, and understand the factors controlling selectivity. beilstein-journals.orgnih.gov For instance, computational studies have been used to elucidate the reaction mechanism between 3-pyrroline-2-one (B142641) and aliphatic amines, showing that kinetic selectivity is more significant than thermodynamic selectivity. nih.gov Similar approaches can be applied to reactions involving this compound to guide synthetic efforts.
In the context of drug design, molecular docking simulations can predict how derivatives of the naphthylpyrrolidine core bind to target proteins. researchgate.netresearchgate.net This allows for the rational design of molecules with enhanced binding affinity and selectivity. researchgate.netnih.gov Furthermore, computational methods can predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.netscirp.org The integration of these advanced computational approaches with experimental synthesis and biological evaluation will accelerate the discovery and development of new applications for the this compound scaffold. researchgate.net
Exploration of New Functional Materials and Catalytic Systems Incorporating the Naphthylpyrrolidine Core
The unique electronic and structural features of this compound make it a promising building block for the development of novel functional materials and advanced catalytic systems. The extended π-system of the dihydronaphthalene unit can be exploited for applications in materials science, such as organic electronics or sensors.
Future research could explore the incorporation of the naphthylpyrrolidine moiety into polymers or metal-organic frameworks (MOFs). This could lead to materials with interesting photophysical properties, conductivity, or porosity. The pyrrolidine nitrogen atom provides a convenient handle for coordination to metal centers or for covalent attachment to other monomers.
In catalysis, the pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis. mdpi.com While many catalysts based on proline and its derivatives have been developed, the influence of a fused naphthyl system has been less explored. Designing chiral catalysts based on the this compound framework could lead to new catalytic systems with unique reactivity and selectivity. For example, pyrrolidine has been shown to be an efficient catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives. researchgate.net By introducing the naphthyl group and appropriate chiral centers, it may be possible to develop highly effective asymmetric catalysts for a range of important organic transformations.
Q & A
Q. How can researchers optimize the synthesis of 1-(3,4-Dihydro-2-naphthyl)pyrrolidine to improve yield and purity?
Methodological Answer: Optimization requires a systematic approach using statistical experimental design (e.g., factorial or response surface methodology). Key parameters include temperature, solvent polarity, catalyst loading, and reaction time. For example, fractional factorial designs can identify critical variables, while central composite designs optimize interactions. Computational pre-screening of reaction conditions via quantum chemical calculations (e.g., transition state analysis) can narrow experimental parameters . Post-synthesis, purification via column chromatography or recrystallization should be validated using purity metrics (HPLC, GC-MS).
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments and carbon backbone. Compare with computed chemical shifts (DFT methods) for validation.
- Mass Spectrometry (HRMS): High-resolution MS to determine molecular formula and detect isotopic patterns.
- X-ray Crystallography: For unambiguous structural confirmation if crystalline derivatives are obtainable.
- FT-IR/Raman Spectroscopy: To identify functional groups (e.g., pyrrolidine ring vibrations) and hydrogen-bonding interactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to its irritant properties (R36/37/38).
- Ventilation: Conduct reactions in fume hoods to minimize inhalation exposure.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Response: Pre-plan first-aid measures (e.g., eye rinsing stations) and maintain access to safety data sheets (SDS) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, transition states, and thermodynamic stability. Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions.
- Molecular Dynamics (MD): Simulate solvent effects and diffusion-controlled processes.
- Machine Learning (ML): Train models on existing pyrrolidine derivatives to forecast reactivity trends or byproduct formation .
Q. What mechanistic insights are critical for understanding reactions involving this compound?
Methodological Answer:
- Isotopic Labeling: Use deuterated analogs to trace hydrogen transfer mechanisms in catalytic cycles.
- Kinetic Isotope Effects (KIE): Compare reaction rates of isotopologues to distinguish between concerted or stepwise pathways.
- In Situ Spectroscopy: Monitor intermediates via time-resolved FT-IR or Raman during reactions .
Q. How can this compound be integrated into asymmetric catalytic systems?
Methodological Answer:
- Chiral Ligand Design: Functionalize the pyrrolidine nitrogen with chiral auxiliaries (e.g., BINOL-phosphine groups) to induce enantioselectivity.
- Coordination Studies: Evaluate metal-ligand binding affinity (e.g., with Pd or Ru) using UV-vis titration or cyclic voltammetry.
- Catalytic Screening: Test performance in cross-coupling or hydrogenation reactions under varied conditions (solvent, temperature) .
Q. What are the challenges in scaling up the synthesis of this compound for industrial research?
Methodological Answer:
- Reactor Design: Optimize heat/mass transfer using microreactors or continuous-flow systems to mitigate exothermic risks.
- Separation Technologies: Implement membrane separation or centrifugal partitioning chromatography for high-purity bulk production.
- Process Control: Use real-time PAT (Process Analytical Technology) tools like inline NMR or Raman for quality assurance .
Q. How can researchers assess the pharmacological potential of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with substituents at the naphthyl or pyrrolidine positions. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.
- ADMET Profiling: Evaluate solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (MTT assay in hepatocytes).
- In Vivo Models: Prioritize derivatives with favorable pharmacokinetics for rodent studies, focusing on bioavailability and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
